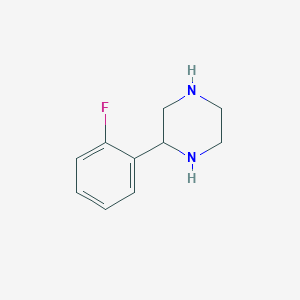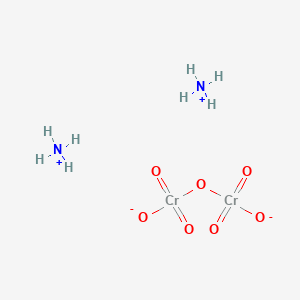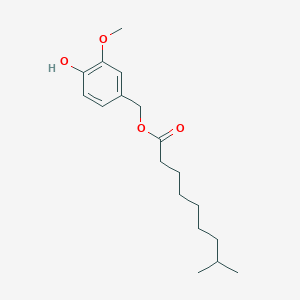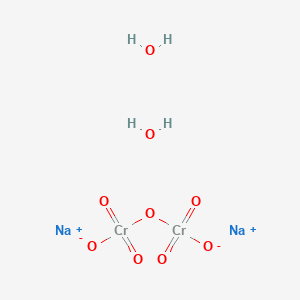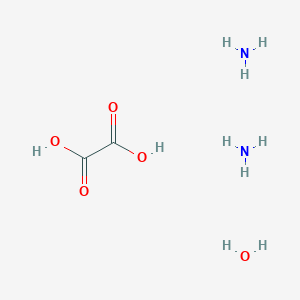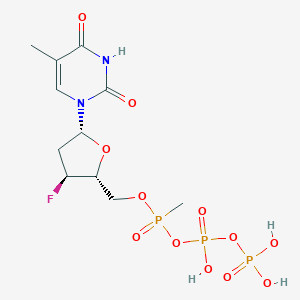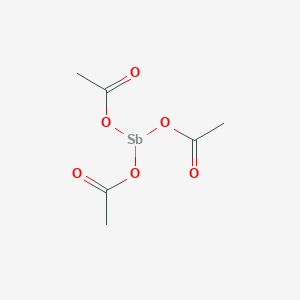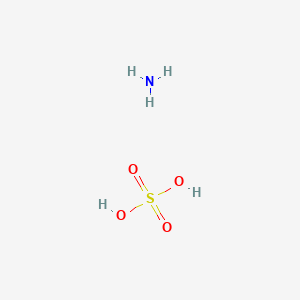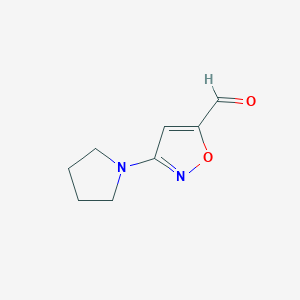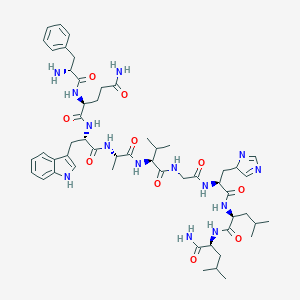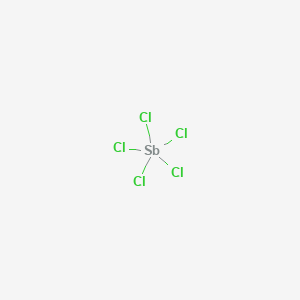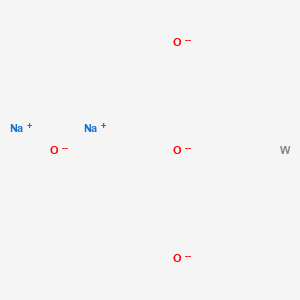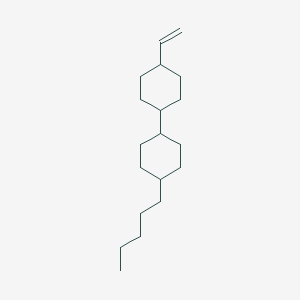
(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)
Vue d'ensemble
Description
“(trans,trans)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane)” is a complex organic compound. It seems to contain two cyclohexane rings, which are six-membered carbon rings. These rings are likely connected by a pentyl (five-carbon) and vinyl (ethene) group . The “trans,trans” notation suggests that certain groups are on opposite sides of a double bond or ring structure .
Molecular Structure Analysis
In cyclohexane rings, substituents can be in “axial” or “equatorial” positions, which refers to their orientation relative to the plane of the ring . The “trans,trans” configuration suggests that the pentyl and vinyl groups are likely on opposite sides of the cyclohexane rings .Chemical Reactions Analysis
The reactivity of this compound would depend on various factors, including the presence of the vinyl group, which contains a carbon-carbon double bond. This could potentially undergo reactions such as addition, oxidation, or polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, the nature of its functional groups, and its stereochemistry .Applications De Recherche Scientifique
Application in Green Chemistry
Field
Green Chemistry
Methods of Application
The synthesis of this compound involves a green approach for their isolation from aqueous solutions. The stereoselective synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol is combined with a novel isolation method, where it is possible to isolate the product in excellent yield without the need for derivatization, column chromatography, or organic solvent extraction .
Results or Outcomes
The compound has shown antimicrobial activity against both S. aureus and E. coli . It can also be used in the total synthesis of biologically active compounds, such as aminocyclitols and analogs .
Application in Organic Stereochemistry
Field
Organic Stereochemistry
Methods of Application
The study involves analyzing the torsion angles between pairs of adjacent C–C bonds, showing flattening of the ring at the region of the carbonyl group .
Results or Outcomes
The study found that cyclohexanone exists almost exclusively (99% at 25 °C) in the chair form and only a small amount (~ 1%) in skew–boat forms . The equilibrium of cyclohexanone cyanohydrin lies more toward the cyanohydrins side than that of di-n-octyl ketone, indicating the lower thermodynamic stability of cyclohexanone .
Application in Organic Synthesis
Field
Organic Synthesis
Methods of Application
The synthesis of this compound involves a modular approach from simple amines, aldehydes, and nitroalkenes . The trans, trans-isomers were preferentially formed in diastereomeric ratios of >10/1 .
Results or Outcomes
The compound offers ample opportunities for chemical manipulations at the core and periphery . Ring oxidation with MnO2 affords substituted nitroarenes . Reduction with Zn/HCl provides access to various trans- and cis-diaminocyclohexenes, respectively, in a straight-forward manner .
Application in Metal-Organic Frameworks
Field
Metal-Organic Frameworks
Summary of the Application
Cyclic aliphatic hydrocarbons, such as cyclohexane and adamantane, cubane and bicyclo[2.2.2]octane, have been used as linkers in metal-organic frameworks (MOFs) .
Methods of Application
The study involves the design and synthesis of appropriate organic ligands . The ligands are derived from monocyclic and fused polycyclic aliphatic backbones .
Results or Outcomes
The use of these ligands in MOFs allows for the incorporation of any known property of organic or inorganic materials into the porous and monodisperse frameworks of these materials . This has led to a plethora of niche applications .
Application in Modular Synthesis
Field
Organic Chemistry
Results or Outcomes
Both types of substituted carbocycles offer ample opportunities for chemical manipulations at the core and periphery . Ring oxidation with MnO2 affords substituted nitroarenes . Reduction with Zn/HCl provides access to various trans- and cis-diaminocyclohexenes, respectively, in a straight-forward manner .
Propriétés
IUPAC Name |
1-ethenyl-4-(4-pentylcyclohexyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h4,16-19H,2-3,5-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEUVXQGVOQDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010227 | |
| Record name | trans-4-pentyl-trans-4'-vinylbicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) | |
CAS RN |
129738-34-7 | |
| Record name | trans-4-pentyl-trans-4'-vinylbicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Pentyl-4'-trans-vinyl-[1,1'-bicyclohexyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

